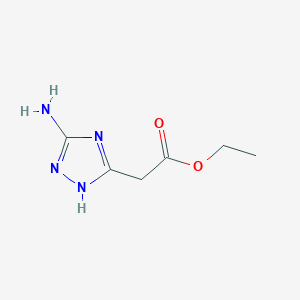

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

説明

Historical Context and Development of Triazole Chemistry

The foundation of triazole chemistry traces back to 1885, when Bladin first synthesized 1,2,4-triazoles through reactions involving formamide and hydrazine derivatives. This discovery catalyzed advancements in heterocyclic chemistry, particularly after the identification of antifungal properties in azole derivatives in the mid-20th century. The development of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate emerged from efforts to optimize triazole-based pharmacophores, leveraging its unique structural features for applications in drug discovery and materials science.

Significance in Heterocyclic Chemistry Research

Triazoles are prized for their aromatic stability, hydrogen-bonding capacity, and versatility in synthetic chemistry. This compound exemplifies these traits, with its:

- Aromatic π-system : Enables participation in stacking interactions and coordination chemistry.

- Functional group diversity : The amino group enhances nucleophilicity, while the ethyl acetate moiety facilitates further derivatization.

- Bioisosteric potential : Serves as a mimic for carboxylic acids or imidazoles in medicinal chemistry.

This compound has become a cornerstone in synthesizing antifungal agents, antiviral candidates, and metal-organic frameworks.

Position Within the Triazole Family of Compounds

This compound belongs to the 1,2,4-triazole subclass, distinguished by nitrogen atoms at positions 1, 2, and 4. Key structural and functional comparisons with other triazoles are summarized below:

Table 1: Comparative Analysis of Triazole Isomers

The fixed 4H-configuration of this compound prevents tautomeric shifts, enhancing its predictability in synthetic applications.

Research Objectives and Applications in Chemical Science

Current research focuses on three primary areas:

1. Synthetic Methodology Development

- Pinner Reaction Strategy : α-Substituted ethyl cyanoacetates react with hydrazine derivatives to form carboxyimidate intermediates, which cyclize into triazolylacetates.

- Electrochemical Synthesis : Recent advances enable reagent-free intramolecular C–N coupling for triazole-fused heterocycles.

Table 2: Synthetic Routes to this compound

2. Applications in Drug Discovery

- Antimicrobial Agents : Derivatives inhibit Candida albicans and Staphylococcus aureus via ergosterol biosynthesis disruption.

- Anticancer Scaffolds : Triazolylacetates exhibit cytotoxicity against melanoma and breast cancer cell lines.

3. Materials Science

- Coordination Polymers : The amino and ester groups enable metal-ligand interactions for constructing porous frameworks.

Table 3: Key Applications and Derivatives

特性

IUPAC Name |

ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWORJPBMFMZKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365898 | |

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86152-46-7 | |

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Steps and Mechanism

- Starting Materials: α-mono- or α,α-disubstituted ethyl cyanoacetates.

- Intermediate Formation: Conversion of ethyl cyanoacetates into carboxyimidate salts (Pinner salts), which are crucial intermediates.

- Cyclization: Reaction of these Pinner salts with formylhydrazide or hydrazine hydrate leads to the formation of the triazolylacetate ring system.

- Chemoselectivity: The regioselectivity of the cyclization depends on the nature of the intermediate carboxyimidates and the nucleophile used.

- Side Reactions: Possible competing pathways include nucleophilic attack at the ester moiety, leading to 3-amino-1H-pyrazol-5(4H)-ones instead of the desired triazolylacetates.

Advantages and Limitations

- This method provides access to both mono- and disubstituted triazolylacetates.

- The reaction conditions allow for the introduction of various substituents at the α-position.

- Partial decarboxylation can occur during isolation of free carboxylic acids from the triazolylacetates.

- The method is versatile for synthesizing building blocks useful in drug discovery.

Representative Reaction Scheme (Simplified)

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| 1 | α-substituted ethyl cyanoacetate + HCl/EtOH (Pinner reaction) | Carboxyimidate salt |

| 2 | Carboxyimidate salt + formylhydrazide or hydrazine hydrate | This compound |

Cyclization of Ethyl Malonyl-3-thiosemicarbazide

Another synthetic route involves the cyclization of ethyl malonyl-3-thiosemicarbazide mediated by sodium ethoxide (EtONa), followed by desulfurization with Raney nickel.

- This method forms the 1,2,4-triazole ring by intramolecular cyclization.

- Desulfurization removes sulfur atoms to yield the desired triazolylacetate.

- This pathway is effective but requires careful control of reaction conditions to avoid side products.

Condensation of Ethyl 3-alkoxy-3-iminopropanoates with Hydrazides

A two-step condensation method involves:

- Preparation of ethyl 3-alkoxy-3-iminopropanoates.

- Subsequent reaction with hydrazides to form the triazole ring.

This method is useful for synthesizing substituted triazolylacetates but is less commonly applied to the specific compound this compound.

Microwave-Assisted Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Microwave irradiation has been employed to synthesize 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally related to this compound.

- Starting from succinic anhydride and aminoguanidine hydrochloride.

- Reaction with various amines under microwave conditions (e.g., 170 °C for 25 min) in solvents like acetonitrile.

- This method offers rapid synthesis and good yields but is more suited for amide derivatives.

Practical Considerations and Formulation Data

For research use, this compound is available as a pure compound, and stock solutions can be prepared at various concentrations for experimental purposes.

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 5.8765 | 1.1753 | 0.5876 |

| 5 | 29.3824 | 5.8765 | 2.9382 |

| 10 | 58.7648 | 11.753 | 5.8765 |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pinner Reaction | α-substituted ethyl cyanoacetates | HCl/EtOH, formylhydrazide or hydrazine hydrate | Versatile, allows substitution, good yields | Possible side reactions, partial decarboxylation |

| Cyclization of Ethyl Malonyl-3-thiosemicarbazide | Ethyl malonyl-3-thiosemicarbazide | EtONa, Raney Ni desulfurization | Effective ring formation | Requires desulfurization step |

| Condensation with Hydrazides | Ethyl 3-alkoxy-3-iminopropanoates | Hydrazides, mild conditions | Useful for substituted derivatives | Less common for target compound |

| Azide Coupling (Related compounds) | Azides, amino acid esters | Triethylamine, ethyl acetate | Mild, minimizes racemization | Not directly for target compound |

| Microwave-Assisted Synthesis (Related amides) | Succinic anhydride, aminoguanidine | Microwave irradiation, acetonitrile | Rapid, good yields | More suited for amides |

化学反応の分析

Types of Reactions

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the triazole ring.

Reduction: Ethyl (5-hydroxy-1H-1,2,4-triazol-3-yl)acetate.

Substitution: N-alkyl or N-acyl derivatives of the triazole ring.

科学的研究の応用

Chemistry

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it useful in developing new materials and catalysts.

Biology

This compound is being investigated for its potential as an enzyme inhibitor or receptor ligand. The triazole moiety is known for its ability to interact with biological targets, which can lead to significant changes in their function.

Medicine

This compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various pathogens by interacting with microbial enzymes.

- Antifungal Properties : Similar to other triazole derivatives, it may target fungal cell membrane synthesis pathways.

- Anticancer Potential : Research suggests that this compound can inhibit tumor cell proliferation and induce apoptosis through multiple mechanisms.

Industry

In industrial applications, this compound is utilized in developing agrochemicals and pharmaceuticals. Its unique properties make it a candidate for producing dyes and other industrial chemicals.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Anticancer Studies : Research has demonstrated that triazole derivatives exhibit cytotoxic effects against cancer cell lines such as human melanoma and triple-negative breast cancer. The selectivity towards cancer cells was notably higher compared to non-cancerous cells .

- Antimicrobial Testing : In vitro studies have shown that this compound can inhibit the growth of specific bacterial strains by disrupting their enzymatic processes .

- Synthesis Pathways : Innovative synthetic methods have been developed for creating derivatives of this compound that enhance its biological activities .

作用機序

The mechanism of action of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .

類似化合物との比較

Structural Analogs and Substituent Effects

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate belongs to a broader class of triazole-acetate derivatives. Key structural analogs include:

Key Observations :

- Amino vs. Methyl Groups: The amino group in the target compound enhances nucleophilicity, enabling reactions with electrophiles like esters and halides . In contrast, methyl-substituted analogs (e.g., ) exhibit reduced reactivity but improved metabolic stability .

- Thioether Linkages : Compounds with sulfur bridges (e.g., ) show altered solubility and binding properties, often linked to antimicrobial or kinase-inhibiting activities .

Physical and Chemical Properties

- Solubility : The ethyl ester group in the target compound improves lipid solubility compared to methyl esters (e.g., ) .

- Crystallography : Ethyl 2-(5-methyl-4H-1,2,4-triazol-3-yl)acetate exhibits a planar triazole ring with bond lengths consistent with aromatic systems, as confirmed by X-ray studies .

- Stability: Amino-substituted triazoles are prone to oxidation, whereas methyl or thioether analogs show greater stability .

生物活性

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C6H10N4O2

- Molecular Weight : 170.17 g/mol

- Melting Point : Approximately 125–126 °C

The structure of this compound features an ethyl acetate moiety linked to a triazole ring with an amino group at the 5-position. This unique configuration contributes to its biological activity and potential pharmacological applications.

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity : this compound has shown promise in preliminary studies for its antimicrobial properties. Triazole derivatives are known to interact with microbial enzymes and cellular processes, potentially leading to inhibition of growth in various pathogens.

- Antifungal Properties : Similar to other triazole compounds, this compound may possess antifungal activity by targeting fungal cell membrane synthesis pathways .

- Anticancer Potential : Studies have suggested that triazole derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis through various mechanisms . this compound's structural characteristics may enhance these effects compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually conducted in solvents like ethanol or acetonitrile at elevated temperatures. This synthetic pathway highlights the versatility of triazole chemistry and its applicability in creating diverse compounds.

Antimicrobial Activity Study

A study focused on evaluating the antimicrobial properties of various triazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity Study

In another research effort aimed at exploring the anticancer potential of triazole derivatives, this compound was tested against human cancer cell lines. The results demonstrated that this compound inhibited cell proliferation significantly:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate?

The compound is synthesized via nucleophilic substitution or condensation reactions. A general method involves refluxing 4-amino-1,2,4-triazole derivatives with ethyl bromoacetate in absolute ethanol under basic conditions (e.g., sodium ethoxide). Post-reaction, the product is isolated by filtration, washed, and recrystallized from solvents like ethanol or aqueous mixtures. Reaction efficiency depends on stoichiometry, temperature (typically 5–6 hours at reflux), and purification protocols .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

- Elemental analysis to verify C, H, N, and S content (e.g., deviations <0.3% from theoretical values) .

- IR spectroscopy to identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- Chromatography (HPLC-DAD or TLC) to confirm purity and distinguish from impurities. Mobile phases often use acetonitrile/water gradients with UV detection at 220–260 nm .

Q. What are the solubility properties of this compound?

The compound is typically a white crystalline solid. It is soluble in polar solvents like water and ethanol but insoluble in nonpolar solvents (e.g., diethyl ether, ethyl acetate). Solubility in aqueous solutions can be enhanced via salt formation (e.g., morpholinium or sodium salts) .

Advanced Research Questions

Q. How do structural modifications of the triazole core influence biological activity?

Substitutions at the triazole 3- or 5-position (e.g., pyridinyl, thiophen-2-ylmethyl, or methoxyphenyl groups) modulate interactions with biological targets. For example:

- Thioether linkages (e.g., -S- groups) improve neuroprotective or antioxidant activity by enhancing redox cycling .

- Aromatic substituents (e.g., 2,4-dimethoxyphenyl) increase antimicrobial potency by optimizing lipophilicity and membrane penetration .

Comparative studies use in vitro assays (e.g., MIC for antimicrobial activity) and in vivo models (e.g., rat stress-protection studies) .

Q. What analytical challenges arise in stability testing of this compound?

Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal degradation pathways. Key challenges include:

Q. How do excipients affect the formulation of triazole-based tablets?

Excipient selection critically impacts tablet properties:

- Diluents (e.g., lactose, microcrystalline cellulose) improve compressibility but may interact with the compound’s amino group under humid conditions.

- Disintegrants (e.g., croscarmellose sodium) require optimization to balance dissolution and stability. Wet granulation is preferred over direct compression to minimize segregation .

Q. What computational or experimental methods predict pharmacokinetic behavior?

Q. How is the compound’s interaction with macromolecular targets studied?

- X-ray crystallography (using SHELX programs) resolves binding modes in enzyme complexes. SHELXL refines high-resolution structures, while SHELXE aids in experimental phasing .

- Docking simulations (e.g., AutoDock Vina) model interactions with targets like antioxidant enzymes or microbial proteins, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。